

An In-Depth Technical Guide to the Structure and Chemical Properties of Ivangustin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivangustin, a naturally occurring sesquiterpene lactone of the eudesmane subtype, has garnered significant interest within the scientific community for its notable cytotoxic and anti-inflammatory activities. Isolated from plants of the Inula genus, particularly Inula britannica, this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of **Ivangustin**, with a focus on its mechanism of action. Detailed experimental protocols for its isolation, purification, and biological evaluation are presented, alongside a thorough compilation of its spectroscopic data. Furthermore, key signaling pathways modulated by **Ivangustin** are visualized to facilitate a deeper understanding of its molecular interactions.

Chemical Structure and Physicochemical Properties

Ivangustin is classified as a 6/6/5-tricyclic eudesmane sesquiterpene lactone. Its chemical structure is characterized by a fused ring system and an α -methylene- γ -lactone moiety, which is a common feature in many biologically active sesquiterpene lactones and is crucial for its cytotoxic effects.[1]

Table 1: Physicochemical Properties of Ivangustin



Property	Value	Reference
Molecular Formula	C15H20O3	[2]
Molecular Weight	248.32 g/mol	[2]
CAS Number	14164-59-1	[3]
Appearance	Cubic crystal	[1]
Optical Rotation	$[\alpha]D^{30}$ = +81.4° (c 0.037 in CHCl ₃)	[1]
Purity (HPLC)	96.9% @ 260 nm (50% methanol in water)	[1]

Spectroscopic Data

The structural elucidation of **Ivangustin** has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR spectral data.

Table 2: ¹H NMR Spectral Data of Ivangustin (500 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	4.05	m	
2	1.85, 1.65	m	
3	2.10	m	
6	2.50	m	
7	2.80	m	
8	1.90	m	
9	1.70, 1.50	m	
13a	6.20	d	3.5
13b	5.60	d	3.0
14	1.10	S	
15	1.80	S	_

Table 3: ¹³C NMR Spectral Data of Ivangustin (125 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)
1	78.5
2	30.1
3	35.2
4	139.8
5	125.5
6	38.0
7	45.1
8	32.5
9	40.8
10	42.3
11	139.5
12	170.1
13	121.2
14	22.8
15	18.5

Biological Activities and Mechanism of Action

Ivangustin has demonstrated significant biological activities, primarily as a cytotoxic and antiinflammatory agent.

Cytotoxic Activity

Ivangustin exhibits potent cytotoxic effects against a range of human cancer cell lines.[2] The α -methylene- γ -lactone functional group is a key structural feature responsible for this activity, likely through Michael addition reactions with biological nucleophiles such as cysteine residues in proteins.[1]



Table 4: Cytotoxicity of Ivangustin (IC50 Values)

Cell Line	Cancer Type	IC ₅₀ (μΜ)	Reference
HeLa	Cervical Cancer	3.2	[2]
PC-3	Prostate Cancer	4.5	[2]
HEp-2	Laryngeal Cancer	3.3	[2]
HepG2	Liver Cancer	5.2	[2]
СНО	Ovarian Cancer	6.4	[2]
HUVEC	Normal Endothelial Cells	9.2	[2]
SGC-7901	Gastric Cancer	Not specified	[2]
HCT116	Colon Cancer	Not specified	[2]

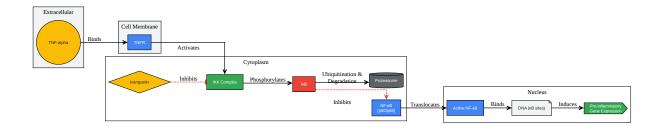
Anti-inflammatory Activity

Ivangustin also possesses anti-inflammatory properties, which are attributed to its ability to inhibit the production of nitric oxide (NO) and to modulate the NF-κB signaling pathway.

Ivangustin and its analogues have been shown to significantly inhibit the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

The anti-inflammatory effects of **Ivangustin** are also mediated through the inhibition of the canonical NF-kB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.





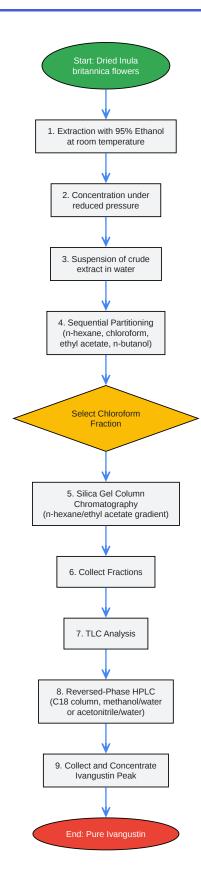
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Figure 1. Simplified diagram of the NF-κB signaling pathway and the inhibitory action of **Ivangustin**.

Experimental Protocols Isolation and Purification of Ivangustin

The following protocol is a general procedure for the isolation of sesquiterpene lactones, including **Ivangustin**, from Inula britannica.





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Figure 2. General workflow for the isolation and purification of **Ivangustin**.



Methodology:

- Extraction: Air-dried and powdered flowers of Inula britannica are exhaustively extracted with 95% ethanol at room temperature.
- Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The chloroform fraction is typically enriched with sesquiterpene lactones.
- Column Chromatography: The chloroform fraction is subjected to silica gel column chromatography using a gradient elution of n-hexane and ethyl acetate.
- Further Purification: Fractions containing Ivangustin, as identified by Thin Layer
 Chromatography (TLC), are pooled and further purified by reversed-phase high-performance
 liquid chromatography (RP-HPLC) to yield the pure compound.

Sulforhodamine B (SRB) Cytotoxicity Assay

Principle: The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Protocol:

- Cell Seeding: Seed cells in a 96-well microtiter plate at an appropriate density and incubate until they reach the desired confluence.
- Compound Treatment: Treat the cells with varying concentrations of Ivangustin and a vehicle control.
- Cell Fixation: After the desired incubation period, fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate at 4°C for at least 1 hour.
- Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.



- Washing: Remove the unbound dye by washing the plates with 1% (v/v) acetic acid.
- Solubilization: Air dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.
- Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
- Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the concentration of Ivangustin.

NF-kB Luciferase Reporter Assay

Principle: This assay measures the activity of the NF-kB transcription factor by quantifying the expression of a luciferase reporter gene under the control of NF-kB response elements.

Protocol:

- Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-kB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
- Compound Treatment: Treat the transfected cells with Ivangustin for a specified period.
- Cell Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factoralpha (TNF-α), except for the negative control group.
- Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
- Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibition of NF-kB activity by **Ivangustin** is determined by comparing the normalized luciferase activity in treated versus untreated, stimulated cells.

Conclusion



Ivangustin is a promising natural product with well-defined cytotoxic and anti-inflammatory properties. Its chemical structure, particularly the α -methylene- γ -lactone moiety, is key to its biological activity. The detailed understanding of its mechanism of action, especially the inhibition of the NF-κB signaling pathway, provides a solid foundation for its further investigation and potential development as a therapeutic agent. The experimental protocols and comprehensive data presented in this guide are intended to facilitate future research in this area.

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